2-((4-Ethylphenyl)carbamoyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-ethylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZBPDMTSWBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304119 | |
| Record name | 2-[(4-ethylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-33-1 | |
| Record name | NSC164264 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-ethylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-ETHYLPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 2 4 Ethylphenyl Carbamoyl Benzoic Acid
Established Synthetic Routes for 2-((4-Ethylphenyl)carbamoyl)benzoic acid and Related Analogues
The synthesis of this compound, a phthalamic acid derivative, is primarily achieved through the reaction of phthalic anhydride (B1165640) with the corresponding aniline (B41778). This core reaction can be accomplished via several established protocols, ranging from traditional bench-scale methods to more advanced, environmentally conscious techniques.
The most direct and conventional method for synthesizing this compound involves the acylation of 4-ethylaniline (B1216643) with phthalic anhydride. researchgate.net This reaction is a straightforward nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the amido-acid product. researchgate.net The reaction is typically performed by mixing the two reactants in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), and may be heated under reflux to ensure completion. researchgate.net After the reaction, the product is often precipitated by pouring the mixture into cold water and can be purified by filtration and washing. researchgate.net
A similar principle is applied in the Friedel-Crafts acylation reaction to produce related ketobenzoic acids. For instance, the synthesis of 2-(4-ethylbenzoyl)benzoic acid is achieved by reacting phthalic anhydride with ethylbenzene (B125841) in the presence of a Lewis acid catalyst like aluminum chloride. prepchem.com The mixture is then hydrolyzed to yield the final product. prepchem.com While not the direct route to the title compound, this demonstrates a fundamental approach to linking an aromatic moiety to a phthalic acid precursor.
General synthesis routes for benzoic acid derivatives also include the oxidation of alkyl chains on a benzene (B151609) ring or the hydrolysis of benzotrichlorides. youtube.comgoogle.comgoogleapis.com These methods, however, are more applicable to the synthesis of the benzoic acid core itself rather than the specific carbamoyl (B1232498) derivative.
Table 1: Example of Conventional Synthesis for a 2-(Arylcarbamoyl)benzoic Acid Derivative
| Reactants | Reagents/Solvents | Conditions | Product |
| Phthalic anhydride, 2-chloroaniline | Tetrahydrofuran (THF) | Reflux for 1 hour, then pour into cold water | 2-[(2-chlorophenyl)carbamoyl]benzoic acid researchgate.net |
| Phthalic anhydride, ethyl benzene | Aluminum chloride, Hydrochloric acid | Stirred for 4 hours, poured onto ice, steam distillation | 2-(4-ethylbenzoyl)benzoic acid prepchem.com |
In line with the principles of green chemistry, which aim to design safer and more efficient chemical processes, alternative methods for amide and carbamate (B1207046) synthesis are being explored. wjpmr.com One such approach involves the use of catalysts to facilitate the direct amidation of carboxylic acids and amines, reducing the need for harsh reagents and simplifying waste streams. sciepub.com Boric acid has been demonstrated as an effective homogeneous catalyst for the amidation of benzoic acid, forming a mixed anhydride intermediate that readily reacts with an amine. sciepub.com This method could be adapted for the synthesis of this compound by reacting phthalic acid directly with 4-ethylaniline.
Solvent-free reactions represent another key green chemistry strategy. wjpmr.com For example, the synthesis of benzilic acid has been achieved by grinding benzil (B1666583) with sodium hydroxide (B78521) in a mortar, followed by heating on a water bath, eliminating the need for organic solvents. wjpmr.com A similar solvent-free approach could potentially be applied to the reaction between phthalic anhydride and 4-ethylaniline.
Furthermore, the use of carbon dioxide (CO2) as a non-toxic and abundant C1 source is a significant area of green synthesis. psu.edu While typically used for producing carbamates from amines and alcohols, the underlying principle of utilizing CO2 to form the carbamoyl linkage offers a potential, albeit more complex, alternative to traditional phosgene-based routes for related structures. psu.edu
Strategies for Chemical Modification and Analog Generation of this compound Scaffold
The this compound structure serves as a versatile scaffold for chemical modification. Both the phenyl carbamoyl moiety and the benzoic acid portion can be altered to generate a library of analogues for various research applications.
Modification of the phenyl carbamoyl portion of the molecule is readily achieved by utilizing different substituted anilines in the initial synthesis with phthalic anhydride. The properties of the final amide can be easily tuned by introducing various substituents onto the phenyl ring of the aniline starting material. nih.gov This strategy allows for the exploration of structure-activity relationships by systematically altering electronic and steric properties. For example, studies have described the synthesis of a series of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates by reacting various substituted anilines, demonstrating the broad applicability of this approach. nih.gov
Table 2: Examples of Substituted Anilines for Analog Generation
| Substituted Aniline | Potential Moiety on the Phenyl Ring |
| o-aminophenol | 2-hydroxyphenyl researchgate.net |
| o-anisidine | 2-methoxyphenyl researchgate.net |
| o-chloroaniline | 2-chlorophenyl researchgate.netnih.gov |
| 4-isopropylaniline | 4-isopropylphenyl semanticscholar.org |
| 4-aminobenzamide | 4-carbamoylphenyl chemdiv.com |
| Various anilines | Nitro, Halogen, Alkyl, etc. nih.govresearchgate.net |
The benzoic acid part of the scaffold also offers multiple avenues for chemical modification. The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups, such as esters, amides, or acyl chlorides. google.comnih.gov Esterification, for example, is a common strategy to produce prodrugs, which can enhance properties like cell permeability before being hydrolyzed to the active acid form by intracellular esterases. nih.gov
The aromatic ring of the benzoic acid moiety can also be substituted. Late-stage functionalization techniques, such as directed C-H activation, allow for the introduction of substituents at specific positions. nih.gov For instance, iridium-catalyzed ortho-selective C-H amination can be used to introduce amino groups onto the benzoic acid ring. nih.gov Similarly, reactions like nitration followed by reduction can introduce amino groups, or halogenation can be used to add halide substituents. google.comnih.gov Furthermore, more complex analogues can be synthesized by starting with substituted or larger polycyclic anhydrides instead of phthalic anhydride, as demonstrated in the synthesis of carbamoylcarboxylic acids from various dianhydrides. nih.gov
While this compound itself is an achiral molecule, the introduction of certain substituents on either the phenyl or benzoic acid ring, or on the ethyl group, can create a chiral center, resulting in a racemic mixture of enantiomers. The separation of such a mixture into its individual enantiomers is known as chiral resolution. wikipedia.org
A common and established method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org Naturally occurring alkaloids like brucine, strychnine, and quinine (B1679958) are frequently used for this purpose, as are synthetic chiral amines. libretexts.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to remove the chiral base. wikipedia.org
Conversely, if an analog contains a basic chiral center, a similar principle applies using an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, as the resolving agent. libretexts.org In addition to classical resolution, stereoselective synthesis using chiral auxiliaries can be employed to favor the formation of one enantiomer over the other from the outset. tcichemicals.comtcichemicals.com
Reaction Mechanisms and Selectivity in the Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-ethylaniline. This reaction is a classical method for the formation of phthalamic acids. The underlying mechanism and the factors governing its selectivity are rooted in fundamental principles of organic chemistry.
The reaction proceeds via a nucleophilic attack of the amino group of 4-ethylaniline on one of the carbonyl carbons of phthalic anhydride. researchgate.net This process is characteristic of nucleophilic acyl substitution reactions. byjus.comvanderbilt.edu The general mechanism can be delineated in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phthalic anhydride. This leads to the formation of a tetrahedral intermediate. libretexts.org The rate of this step is influenced by the nucleophilicity of the amine and the electrophilicity of the anhydride's carbonyl groups.
Intermediate Formation: A transient tetrahedral intermediate is formed, where the original carbonyl oxygen acquires a negative charge, and the nitrogen atom of the aniline moiety bears a positive charge.
Proton Transfer: A proton is typically transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, a process that can be mediated by the solvent or other base molecules present in the reaction mixture.
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. This results in the formation of the final product, this compound, which contains both a carboxylic acid and an amide functional group.
The selectivity of this synthesis is primarily concerned with achieving a high yield of the desired phthalamic acid while minimizing the formation of byproducts. Key factors influencing selectivity include:
Reaction Conditions: Temperature and solvent play a crucial role. The reaction is often carried out at or below room temperature to prevent the subsequent dehydration of the phthalamic acid to the corresponding N-(4-ethylphenyl)phthalimide. nih.gov While elevated temperatures can increase the reaction rate, they also favor the cyclization to the imide. researchgate.netjetir.org The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. nih.gov
Electronic Effects: The ethyl group on the phenyl ring of 4-ethylaniline is an electron-donating group. This group increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline. learncbse.in This increased nucleophilicity generally leads to a faster and more efficient reaction with the electrophilic phthalic anhydride.
Steric Hindrance: While the ethyl group is in the para position and thus does not present significant steric hindrance to the nucleophilic attack of the amino group, steric effects can become a significant factor in other substituted anilines or with substituted phthalic anhydrides. nih.govmdpi.com In the case of this compound synthesis, steric hindrance is minimal.
Purity of Reactants: The presence of impurities, particularly water, can lead to the hydrolysis of phthalic anhydride to phthalic acid, which could complicate the purification of the final product.
Under optimized conditions, the reaction between phthalic anhydride and 4-ethylaniline is highly selective, affording this compound in good yield.
Advanced Structural Characterization and Conformational Analysis of 2 4 Ethylphenyl Carbamoyl Benzoic Acid
Crystallographic Investigations of 2-((4-Ethylphenyl)carbamoyl)benzoic acid and its Derivatives
Crystallography offers an unambiguous determination of molecular structure in the solid state, revealing precise bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.
Theoretical studies using Density Functional Theory (DFT) on ortho-substituted 2-(phenylcarbamoyl)benzoic acids also provide optimized geometric parameters. researchgate.net For example, calculations at the B3LYP/6-31G(d,p) level of theory have determined key bond angles, such as the C-N-H angle of the amide group, which varies from 116.32° to 117.51° depending on the ortho-substituent on the phenyl ring. researchgate.net These computational models complement experimental data and help predict the geometry of related structures.
Table 1: Selected Crystallographic Data for a Derivative, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Ar-Ar) | 42.44 (7)° |
| Key Interaction | Carboxylic Acid Dimer |
| Source: nih.gov |
Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical phenomenon in solid-state chemistry, as different polymorphs can have distinct physicochemical properties. scispace.com This is particularly relevant for compounds containing functional groups capable of forming strong intermolecular interactions, such as carboxylic acids and amides.
Studies on p-aminobenzoic acid (pABA), a foundational benzoic acid derivative, have revealed at least four polymorphic forms (α, β, γ, and δ). core.ac.ukrsc.org The α and β forms are enantiotropically related, with a transition temperature around 14 °C. core.ac.uk The various forms differ in their hydrogen bonding patterns and the stacking of their molecular layers. core.ac.uk For example, the primary hydrogen bond in all forms is the classic carboxylic acid dimer, but they differ in the secondary N-H···O=C hydrogen bonds that link these dimers together. core.ac.uk Similarly, N-carbamoyl-L-glutamic acid is known to exhibit at least two polymorphic forms, which are monotropically related and sustained by a network of carboxylic acid and carboxamide synthons. researchgate.net The existence of multiple solid-state forms in these related compounds suggests that this compound may also exhibit polymorphic behavior under different crystallization conditions. researchgate.net
The crystal structures of carbamoyl (B1232498) benzoic acids are dominated by a network of non-covalent interactions, primarily hydrogen bonds. ethernet.edu.et These interactions guide the self-assembly of molecules into predictable patterns known as supramolecular synthons. japtronline.com
The most robust and common synthon in benzoic acid derivatives is the carboxylic acid dimer, a centrosymmetric motif formed by two O-H···O hydrogen bonds between two molecules, creating a characteristic R²₂(8) graph set notation. nih.govjaptronline.com This homosynthon is a recurring feature in the crystal structures of pABA and its derivatives. nih.govcore.ac.uk
Spectroscopic Approaches for Detailed Structural Elucidation of this compound
Spectroscopic methods are indispensable for analyzing molecular structure and conformation, particularly in the solution state where crystallographic techniques are not applicable.
¹H NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. auremn.org.br For derivatives of 2-(phenylcarbamoyl)benzoic acid, the chemical shifts of specific protons are highly informative. researchgate.netresearchgate.net The proton of the carboxylic acid (-COOH) is typically observed as a singlet at a very downfield chemical shift, often above 13 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.net The amide proton (N-H) also appears as a singlet, generally between 9 and 10 ppm. researchgate.netresearchgate.net
The precise chemical shifts can be influenced by the solvent and the electronic nature of substituents. auremn.org.brmdpi.com For example, in a study of 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, the calculated chemical shift for the amide proton varied depending on whether the substituent was -OH, -OCH₃, or -Cl. researchgate.net Comparing experimental NMR data with theoretical values calculated using methods like GIAO/SCF (Gauge-Including Atomic Orbital/Self-Consistent Field) can confirm signal assignments and provide deeper insight into the electronic environment of the nuclei. researchgate.netresearchgate.net
Table 2: Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for Protons in 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid
| Proton | Experimental (DMSO) | Theoretical (GIAO/SCF) |
|---|---|---|
| Amide N-H | 9.66 | 7.55 |
| Carboxylic Acid O-H | 13-14 | 7.57 |
| Phenolic O-H | 9.58 | 5.17 |
| Source: researchgate.netresearchgate.net |
The most characteristic absorptions are from the carbonyl (C=O) stretching vibrations. researchgate.netmdpi.com The carboxylic acid C=O stretch typically appears as a strong band in the region of 1700-1720 cm⁻¹. researchgate.netresearchgate.net The amide C=O stretch (Amide I band) is also a strong band, usually found at a lower frequency, around 1640-1680 cm⁻¹. researchgate.netresearchgate.net
The O-H stretching vibration of the carboxylic acid is a very broad band, often centered around 3000 cm⁻¹, its breadth resulting from strong hydrogen bonding. mdpi.com The N-H stretching vibration of the amide group appears in the 3100-3500 cm⁻¹ region. researchgate.netresearchgate.net For example, in 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid, the experimental IR spectrum shows bands at 1718 cm⁻¹ (acid C=O), 1641 cm⁻¹ (amide C=O), 3473 cm⁻¹ (O-H), and 3178 cm⁻¹ (N-H). researchgate.netresearchgate.net These experimental values show good correlation with frequencies calculated using DFT methods, which aids in the definitive assignment of each vibrational mode. researchgate.netnih.gov
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-[(2-chlorophenyl)carbamoyl]benzoic acid
| Vibrational Mode | Experimental (FT-IR) | Theoretical (B3LYP) |
|---|---|---|
| N-H Stretch | 3120 | 3470 |
| Acid C=O Stretch | 1712 | 1729 |
| Amide C=O Stretch | 1640 | 1686 |
| Source: researchgate.netresearchgate.net |
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotope Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the fragmentation pathways of organic molecules. While specific HRMS fragmentation data for this compound is not extensively detailed in publicly available literature, the fragmentation behavior of analogous N-aryl benzamides can provide predictive insights. The general structure suggests that under electron ionization (EI), a primary fragmentation would involve the cleavage of the amide bond, which is a common pathway for benzanilides.
Key predicted fragmentation pathways for this compound would likely include:
Amide Bond Cleavage: This would result in the formation of a benzoyl cation and a 4-ethylphenylaminyl radical, or alternatively, a 4-ethylphenyl isocyanate and a benzoic acid radical cation.
Decarboxylation: Loss of CO2 from the carboxylic acid group is a characteristic fragmentation for benzoic acid derivatives.
Loss of the Ethyl Group: Fragmentation of the ethyl substituent on the phenyl ring, leading to the loss of a methyl radical (CH3•) or an ethylene (B1197577) molecule (C2H4).
Isotope analysis using HRMS would reveal the precise elemental composition of the parent ion and its fragments. The natural isotopic abundance of carbon (¹³C) and oxygen (¹⁸O) would result in characteristic M+1 and M+2 peaks, confirming the molecular formula of the compound.
Table 1: Predicted Major Mass Fragments of this compound
| Fragment Ion | Proposed Structure | m/z (monoisotopic) |
|---|---|---|
| [M]+ | C16H15NO3 | 269.1052 |
| [M - H2O]+ | C16H13NO2 | 251.0946 |
| [M - COOH]+ | C15H14NO | 224.1075 |
| [M - C2H5]+ | C14H10NO3 | 240.0661 |
| [C7H5O2]+ | Benzoyl cation | 121.0289 |
Computational Methods for Conformational and Tautomeric Studies of this compound
Computational chemistry offers a powerful lens to explore the conformational and tautomeric landscapes of molecules like this compound, providing insights that are often difficult to obtain experimentally.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Table 2: Predicted Geometric Parameters from DFT Calculations
| Parameter | Predicted Value (Å or Degrees) |
|---|---|
| C=O (amide) bond length | ~1.24 Å |
| C-N (amide) bond length | ~1.35 Å |
| O-H (carboxyl) bond length | ~0.97 Å |
| Dihedral angle (CO-N-C-C) | Variable, multiple minima expected |
Molecular Dynamics (MD) Simulations for Dynamic Conformations
While specific molecular dynamics (MD) simulations for this compound are not readily found, the principles of this technique can be applied to understand its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a picture of the conformational changes that occur in solution or at different temperatures. For this compound, MD simulations could reveal the flexibility of the ethyl group, the rotation of the phenyl rings, and the dynamics of the intramolecular hydrogen bond. Such simulations on related benzoic acid derivatives have been used to study their adsorption on surfaces, highlighting the importance of molecular flexibility. researchgate.net The results would provide a probability distribution of different conformers, offering a more complete picture than the static view from DFT calculations.
Conformational Landscape Exploration of this compound
The conformational landscape of this compound is expected to be complex due to the multiple rotatable bonds. The key degrees of freedom are the torsion angles around the amide bond and the bonds connecting the aromatic rings. A systematic conformational search, often performed in conjunction with DFT calculations, would identify various local energy minima.
The two main conformers are anticipated to be a cis and trans arrangement of the amide hydrogen with respect to the carbonyl group of the benzoic acid moiety. However, intramolecular hydrogen bonding is likely to strongly favor a conformation that brings the carboxylic acid group in proximity to the amide group. The orientation of the 4-ethylphenyl group relative to the rest of the molecule will also contribute to the conformational diversity. The relative energies of these conformers determine their population at a given temperature. Conformational analyses of similar N-aryl amides and related structures have shown that the interplay of steric hindrance and non-covalent interactions governs the preferred three-dimensional structure. nih.gov
Computational and Theoretical Investigations of 2 4 Ethylphenyl Carbamoyl Benzoic Acid Interactions
Molecular Docking and Binding Affinity Predictions for 2-((4-Ethylphenyl)carbamoyl)benzoic acid with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. apeejay.edu This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. nih.govresearchgate.net
The binding affinity, often expressed as the binding free energy (ΔG), is a measure of the strength of the interaction between the ligand and its target. A lower binding energy indicates a more stable complex and a higher binding affinity. These predictions are crucial for identifying potential drug candidates, as stronger binding often correlates with higher efficacy. apeejay.edu
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on analogous carbamic acid and benzoic acid derivatives provides insight into their potential interactions. For instance, a study on [4-(propan-2-yl) phenyl]carbamic acid with tyrosine hydroxylase, an enzyme involved in dopamine (B1211576) synthesis, demonstrated that the ligand binds within a deep, narrow groove lined with polar aromatic and acidic residues. nih.gov Such studies help in identifying the key residues and types of interactions that are likely to be important for the binding of similar compounds.
Ligand-Protein Interaction Profiling for Carbamoyl (B1232498) Benzoic Acid Derivatives
Ligand-protein interaction profiling involves identifying and characterizing the non-covalent interactions between a ligand and a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition and the stability of the protein-ligand complex. nih.gov
For carbamoyl benzoic acid derivatives, the carboxyl and amide groups are key features that can participate in hydrogen bonding. The aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the binding pocket of a protein. The specific profile of these interactions determines the ligand's binding affinity and selectivity for a particular target. nih.gov
Studies on phthalic acid, a related dicarboxylic acid, have shown that it can interact with a variety of proteins. For example, chemical probes derived from phthalic acid have been shown to bind to chaperone proteins like protein disulfide-isomerase A6 and heat shock proteins. nih.gov This suggests that carbamoyl benzoic acid derivatives may also have the potential to interact with a range of biological targets.
Prediction of Binding Modes and Key Interacting Residues
The prediction of binding modes describes the specific orientation and conformation of a ligand within the active site of a protein. This, in turn, allows for the identification of key amino acid residues that form significant interactions with the ligand. nih.gov
For example, in the docking study of [4-(propan-2-yl) phenyl]carbamic acid with tyrosine hydroxylase, the carbamic acid moiety was found to interact with key polar residues in the active site, while the phenyl group was involved in hydrophobic interactions. nih.gov A similar pattern of interactions would be expected for this compound.
| Biological Target Example | Interacting Residues (Hypothetical for this compound) | Type of Interaction | Reference |
| Tyrosine Hydroxylase | Polar and acidic residues in the active site | Hydrogen bonding, Electrostatic | nih.gov |
| Chaperone Proteins | Various residues in binding pockets | Hydrogen bonding, Hydrophobic | nih.gov |
Quantum Chemical Calculations on Electronic Properties and Reactivity of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. These methods can provide insights into molecular orbitals, electrostatic potential, and the energetics of chemical reactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. wikipedia.orgnih.gov
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-[(2-Hydroxyphenyl)carbamoyl]benzoic acid | -9.048 | -4.898 | 4.150 |
| 2-[(2-Methoxyphenyl)carbamoyl]benzoic acid | -8.871 | -4.925 | 3.946 |
| 2-[(2-Chlorophenyl)carbamoyl]benzoic acid | -9.306 | -5.306 | 4.000 |
Data from a study on analogous 2-substituted phenyl derivatives.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, making them sites for hydrogen bond acceptance. The hydrogen atom of the carboxylic acid and the amide N-H group would exhibit positive potential, indicating their role as hydrogen bond donors. The ethylphenyl group would likely show a more neutral potential (green), consistent with its hydrophobic character.
Reaction Pathway Energetics of this compound
The study of reaction pathway energetics involves calculating the energy changes that occur during a chemical reaction, including the energies of reactants, transition states, and products. This information helps in understanding the feasibility and mechanism of a reaction.
A common reaction of N-arylphthalamic acids, such as this compound, is intramolecular cyclization to form the corresponding N-substituted phthalimide. This reaction typically proceeds via a dehydration mechanism, which can be facilitated by heat or acid catalysis. sciencemadness.orgturito.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govdergipark.org.tr These models are valuable in predicting the activity of newly designed compounds and in understanding which structural properties are crucial for their biological function. nih.gov
While specific QSAR studies on this compound were not identified, research on structurally related benzoylaminobenzoic acid and N-arylanthranilic acid derivatives provides significant insights into the molecular descriptors that likely govern their activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.
Studies on benzoylaminobenzoic acid derivatives as inhibitors of the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) have revealed several key descriptors for their inhibitory activity. nih.gov The research indicated that the inhibitory activity is positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov Furthermore, the presence of a hydroxyl group on the phenyl ring was found to be beneficial for activity. nih.gov Conversely, the inclusion of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory activity. nih.gov
Another QSAR study on a large series of anti-inflammatory N-arylanthranilic acids highlighted the importance of molecular shape parameters. nih.gov The dihedral angle between the two benzene (B151609) rings, which is influenced by the substitution pattern, was identified as a relevant factor for the anti-inflammatory activity. nih.gov In this particular study, dipole moments showed some correlation, while hydrophobic parameters like logP had a poor correlation with activity. nih.gov
The development of a robust QSAR model involves several steps, including the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, and the generation and validation of a mathematical model, often using techniques like multiple linear regression (MLR) or partial least squares (PLS). dergipark.org.tr
The table below summarizes key molecular descriptors and their influence on the activity of compounds structurally related to this compound, based on published QSAR studies.
Interactive Data Table: Key Molecular Descriptors from QSAR Studies on Related Scaffolds
| Descriptor Class | Specific Descriptor | Influence on Activity | Structural Context | Reference |
| Hydrophobic | Hydrophobicity (e.g., logP) | Positive correlation | Overall molecular property | nih.gov |
| Steric | Molar Refractivity (MR) | Positive correlation | Bulk and polarizability of substituents | nih.gov |
| Steric | Verloop Steric Parameters | Significant correlation | Shape and size of substituents | nih.gov |
| Topological | Aromaticity | Positive correlation | Presence and nature of aromatic rings | nih.gov |
| Electronic | Presence of -OH group | Positive correlation | Substitution on the phenyl ring | nih.gov |
| Electronic | Presence of heteroatoms (N, O, S) | Negative correlation | Substitution at specific positions | nih.gov |
| Conformational | Inter-ring dihedral angle | Significant correlation | Relative orientation of the two phenyl rings | nih.gov |
Biochemical and Cellular Activity Profiles of 2 4 Ethylphenyl Carbamoyl Benzoic Acid
Enzyme Inhibition and Activation Studies of 2-((4-Ethylphenyl)carbamoyl)benzoic acid and Analogs
Studies on compounds structurally analogous to this compound have revealed potential interactions with several key enzymes, primarily focusing on inhibition rather than activation.
Research into N-substituted benzoic acid derivatives has identified several potential enzyme targets. A significant body of work has focused on a related class of compounds, N-substituted 4-sulfamoylbenzoic acid derivatives, as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.govd-nb.infobohrium.com This enzyme is a critical initiator of the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. d-nb.infobohrium.com The inhibition of cPLA2α is therefore a target for developing anti-inflammatory drugs. nih.gov The cPLA2α inhibitory activity of these analogs was confirmed in vitro using assays that measure the release of arachidonic acid from lipid vesicles. d-nb.info
Other benzoic acid derivatives have been shown to inhibit different enzymes, suggesting potential alternative or additional targets for this class of compounds. For instance, certain 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives act as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in androgen metabolism. nih.govresearchgate.net Specifically, the analog 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid was identified as an inhibitor of human type 2 5α-reductase with an IC50 value of 0.82 µM. nih.gov Furthermore, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways. nih.gov
| Compound/Analog Class | Enzyme Target | Key Findings | IC50 Value | Reference |
|---|---|---|---|---|
| N-Substituted 4-Sulfamoylbenzoic Acid Derivatives | Cytosolic Phospholipase A2α (cPLA2α) | Identified as potent inhibitors through virtual screening and in vitro assays. | Submicromolar to micromolar range reported for various analogs. | nih.govd-nb.info |
| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | Steroid 5α-Reductase (Type 2) | Demonstrated inhibitory activity against the human isozyme. | 0.82 µM | nih.govresearchgate.net |
| 2-Hydroxybenzoic Acid Derivatives | SIRT5 | Identified as a novel class of selective SIRT5 inhibitors. | Lead compound showed 10-fold potency improvement after optimization. | nih.gov |
Detailed kinetic analyses, such as the determination of the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), are not extensively reported in the literature for this compound itself.
For its analogs, studies have primarily focused on determining the half-maximal inhibitory concentration (IC50), which provides a measure of the compound's potency. For example, while submicromolar IC50 values have been reported for N-substituted 4-sulfamoylbenzoic acid derivatives against cPLA2α, the precise kinetic mechanism has not been fully elucidated in the available reports. d-nb.inforesearchgate.net A comprehensive kinetic analysis would be required to understand how these molecules interact with the enzyme's active site or allosteric sites and to determine if they compete with the natural substrate.
There is no evidence in the reviewed scientific literature to suggest that this compound or its closely related analogs function as mechanism-based enzyme inhibitors. Mechanism-based inhibition, or suicide inhibition, involves the inhibitor being converted into a reactive intermediate by the target enzyme itself, which then leads to irreversible inactivation. This is a specific and potent mode of inhibition that has not been described for this particular class of compounds in the context of their studied enzyme targets.
Receptor Binding and Modulation by this compound
Information regarding the direct interaction of this compound with specific receptors is scarce. However, the broad biological activities of various benzoic acid derivatives in cellular models suggest that receptor-mediated pathways could be involved.
Direct ligand binding assays for this compound with isolated receptors have not been specifically described in the available research. While some structurally distinct benzoic acid derivatives, such as the synthetic retinoid Bexarotene (a derivative of 4-ethynyl-benzoic acid), are known to be selective ligands for the Retinoid X Receptor (RXR), these compounds differ significantly in structure from the N-phenylbenzamide scaffold. researchgate.net The evaluation of this compound in a panel of receptor binding assays would be necessary to identify any direct receptor targets.
Specific functional receptor assays in cell lines for this compound are not detailed in the public domain. However, numerous studies have evaluated the effects of various benzoic acid derivatives in cell-based assays, often in the context of cancer research. researchgate.netpreprints.org For example, derivatives of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide have shown anticancer activity against human colorectal cancer cell lines. researchgate.net Such cellular effects can be mediated by a variety of mechanisms, including modulation of receptor signaling pathways, enzyme inhibition, or other cellular processes. Without specific functional assays, it is difficult to attribute the observed cellular activities to the modulation of a particular receptor.
Cellular Pathway Perturbations Induced by this compound
Investigations of Signal Transduction Cascades
Currently, there is a lack of publicly available scientific literature detailing specific investigations into the signal transduction cascades perturbed by this compound. While the broader class of benzoic acid derivatives has been studied for various biological activities, the specific molecular pathways and signaling events modulated by this particular compound have not been elucidated in published research. Future studies would be necessary to identify which, if any, signal transduction pathways are significantly affected by this compound.
Gene Expression and Proteomic Profiling in Response to this compound
There are no specific gene expression or proteomic profiling studies currently available in the public domain for this compound. Such studies are crucial for understanding the global cellular response to a compound, including the identification of potential biomarkers and mechanisms of action. Transcriptomic and proteomic analyses would provide a comprehensive overview of the genes and proteins that are up- or down-regulated following treatment with this compound, offering insights into its biological effects.
Phenotypic Screening and Biological Efficacy in in vitro Cell Culture Models
Cell Viability and Proliferation Assays for Mechanistic Understanding
No specific data from cell viability and proliferation assays for this compound are available in the current scientific literature. Cell viability assays, such as MTT or WST-1, and proliferation assays, like BrdU incorporation or CFSE staining, are fundamental in vitro tools to assess the cytotoxic and cytostatic effects of a compound on cancer and normal cell lines. While related structures have been evaluated, the specific impact of the 4-ethylphenyl substitution on cell viability and proliferation remains to be determined through dedicated experimental studies.
Apoptosis and Cell Cycle Modulation Studies (Mechanistic Focus)
Detailed mechanistic studies focusing on apoptosis and cell cycle modulation by this compound have not been reported in publicly accessible research. Investigations into apoptosis often involve assays for caspase activation, Annexin V staining, and analysis of Bcl-2 family protein expression. nih.govnih.gov Cell cycle analysis, typically performed using flow cytometry, can reveal if a compound induces arrest at specific checkpoints. nih.govmdpi.comnih.gov For instance, studies on structurally related benzimidazole (B57391) derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis, but equivalent data for this compound is not available. mdpi.com
Inhibition of Specific Biological Processes (e.g., inflammation, enzyme activity)
While related benzoic acid derivatives have been investigated for their potential as enzyme inhibitors and for anti-inflammatory properties, specific data on the inhibitory effects of this compound on biological processes such as inflammation or specific enzyme activities are not present in the available literature. nih.govmdpi.comnih.gov For example, studies on other carbamoyl (B1232498) derivatives have explored their potential as inhibitors of various enzymes. nih.gov However, dedicated research is required to ascertain whether this compound possesses similar inhibitory capabilities.
Structure Activity Relationship Sar and Rational Design of 2 4 Ethylphenyl Carbamoyl Benzoic Acid Analogs
Impact of Substitutions on the 4-Ethylphenyl Moiety on Biological Activity of 2-((4-Ethylphenyl)carbamoyl)benzoic acid Derivatives
The 4-ethylphenyl moiety of this compound is a critical determinant of its biological activity. Modifications to this part of the molecule can significantly influence its interaction with biological targets. Structure-activity relationship (SAR) studies on related N-phenylphthalamic acid structures have shown that the nature and position of substituents on the N-phenyl ring are crucial for potency.
For instance, in a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates with antimycobacterial activity, it was observed that electron-withdrawing and lipophilic substituents on the phenyl ring could decrease or even abolish in vitro efficacy against Mycobacterium tuberculosis. This suggests that the electronic properties and lipophilicity of the substituents on the 4-ethylphenyl ring of this compound would likely play a significant role in modulating its activity.
While specific data on substitutions at the 4-ethylphenyl group of the title compound is limited in the provided search results, general principles from related scaffolds can be extrapolated. For example, replacing the ethyl group with other alkyl chains of varying lengths or branching could impact the compound's hydrophobic interactions within a target's binding pocket. Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring would alter the electronic distribution of the molecule, potentially affecting key interactions such as hydrogen bonding or pi-stacking.
The following table summarizes the potential impact of various substitutions on the 4-ethylphenyl moiety, based on general SAR principles observed in similar compound classes.
| Substitution on 4-Ethylphenyl Moiety | Predicted Impact on Biological Activity | Rationale |
| Varying alkyl chain length (e.g., methyl, propyl) | Altered potency and/or selectivity | Modification of hydrophobic interactions with the target protein. |
| Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | Potential decrease in activity for certain targets | Can alter the electronic nature of the phenyl ring, potentially disrupting favorable interactions. |
| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Potential increase or decrease in activity depending on the target | Can enhance or weaken interactions depending on the electronic requirements of the binding site. |
| Positional isomers of the ethyl group (e.g., 2-ethyl, 3-ethyl) | Significant change in activity and selectivity | Altered steric hindrance and orientation of the phenyl ring within the binding pocket. |
Influence of Benzoic Acid Ring Modifications on this compound's Activity Profile
Modifications to the benzoic acid ring of this compound can profoundly alter its activity profile. This part of the molecule, also referred to as the phthalic acid moiety in the parent structure, is crucial for establishing key interactions with biological targets.
In studies of related 2-(phenylcarbamoyl)phenyl benzoates, substitutions on the benzoic acid portion were shown to be critical for their antimicrobial activity. For example, the introduction of a nitro group at the 4-position of the benzoate ring in 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate resulted in potent inhibition of Mycobacterium tuberculosis. This highlights the sensitivity of the biological activity to electronic and steric changes on this ring system.
Furthermore, research on N-phenyl anthranilic acid analogs, which share a similar structural motif, has demonstrated that substitutions on the carboxylic acid-bearing aromatic ring can modulate their activity as amyloid aggregation inhibitors. The presence of chloro groups on this ring in ethyl-linked or propyl-linked N-phenyl anthranilic acid derivatives showed a significant in vitro inhibitory effect on the growth of protofibrils.
The position of substituents on the benzoic acid ring is also a key factor. In a study of 2-phenoxybenzamides, moving an N-Boc piperazinyl substituent from the ortho to the para position of the benzoic acid ring resulted in a significant increase in antiplasmodial activity. This underscores the importance of the spatial arrangement of functional groups on this ring for optimal target engagement.
The following table illustrates the potential effects of various modifications to the benzoic acid ring on the activity of this compound analogs.
| Modification on Benzoic Acid Ring | Potential Impact on Activity Profile | Rationale |
| Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance potency for certain targets | Alters the electronic properties of the ring and can introduce new interaction points. |
| Introduction of electron-donating groups (e.g., -OCH3) | May increase or decrease activity depending on the target's electronic requirements | Modifies the electron density of the aromatic system. |
| Altering the position of the carbamoyl (B1232498) group (e.g., 3- or 4-carbamoyl) | Significant change in activity and selectivity | Changes the orientation of the N-(4-ethylphenyl) group relative to the carboxylic acid, affecting binding geometry. |
| Introduction of bulky substituents | Can lead to steric hindrance and reduced activity | May prevent optimal fitting into the binding pocket of the target. |
| Replacement with heterocyclic rings | Can introduce novel interactions and improve pharmacokinetic properties | Heterocycles can act as bioisosteres and introduce new hydrogen bonding opportunities. |
Role of the Carbamoyl Linkage in Determining Activity and Selectivity of this compound Analogs
The amide bond's planarity restricts the rotational freedom between the two aromatic rings, influencing the molecule's three-dimensional shape. This conformational constraint is often essential for fitting into a specific binding site on a target protein. The hydrogen atom on the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are frequently key components of a drug-receptor binding event.
In the broader context of medicinal chemistry, modifications to amide linkers are a common strategy to fine-tune the properties of a drug candidate. For instance, in a series of sulfamoyl benzamide derivatives, the nature of the amine used to form the amide bond significantly influenced the biological activity. Both aliphatic and aromatic amines were successfully incorporated, leading to variations in potency and selectivity.
Furthermore, studies on STAT3 inhibitors with an N-methylglycinamide scaffold have shown that modifications to the linker can improve potency. Replacing a glycine linker with an alanine linker in certain analogs led to enhanced inhibitory activity. This highlights that even subtle changes to the linker region can have a significant impact on biological function.
The table below outlines the potential consequences of modifying the carbamoyl linkage in this compound analogs.
| Modification of Carbamoyl Linkage | Potential Effect on Activity and Selectivity | Rationale |
| N-methylation | Loss or alteration of activity | Removes the hydrogen bond donor capability of the amide nitrogen. |
| Replacement with a retro-amide | Altered binding mode and activity | Reverses the orientation of the hydrogen bond donor and acceptor groups. |
| Introduction of conformational constraints (e.g., incorporating into a ring) | Increased rigidity, potentially leading to higher affinity and selectivity | Reduces the number of accessible conformations, which can favor the bioactive conformation. |
| Replacement with other linkers (e.g., ester, ether, urea) | Significant change in chemical properties and biological activity | Alters the hydrogen bonding capacity, stability, and overall geometry of the molecule. |
Fragment-Based Drug Discovery and Lead Optimization Strategies Applied to this compound Scaffold
Fragment-based drug discovery (FBDD) and subsequent lead optimization are powerful strategies that can be applied to the this compound scaffold to develop potent and selective modulators of biological targets. FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to the target of interest. These fragments are then grown or linked together to produce a more potent lead compound.
For the this compound scaffold, an FBDD approach could involve screening a fragment library for molecules that bind to the target protein. Fragments corresponding to the 4-ethylphenyl moiety or the benzoic acid portion could be identified as starting points. For example, a fragment library of substituted anilines and another of substituted benzoic acids could be screened. Once initial hits are identified and their binding modes are characterized, often through techniques like X-ray crystallography, these fragments can be elaborated upon.
Lead optimization strategies for a scaffold like this compound would focus on systematically modifying the structure to improve its potency, selectivity, and pharmacokinetic properties. This iterative process involves making small chemical changes and evaluating their impact on the desired biological and physicochemical properties.
Key lead optimization strategies applicable to this scaffold include:
Structure-Activity Relationship (SAR) Exploration: As detailed in the previous sections, systematically modifying the 4-ethylphenyl and benzoic acid rings, as well as the carbamoyl linker, to understand the key structural requirements for activity.
Scaffold Hopping: Replacing the central benzamide core with other chemical scaffolds that maintain the key pharmacophoric features but may offer improved properties such as novelty, synthetic accessibility, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Side-Chain Decoration: Keeping the core 2-(phenylcarbamoyl)benzoic acid scaffold intact while exploring a wide variety of substituents on both the 4-ethylphenyl and benzoic acid rings to fine-tune interactions with the target.
Structure-Based Design: If the three-dimensional structure of the target protein in complex with an analog is known, computational methods can be used to design modifications that enhance binding affinity and selectivity.
The following table provides examples of how FBDD and lead optimization strategies could be applied to the this compound scaffold.
| Strategy | Application to this compound Scaffold | Expected Outcome |
| Fragment-Based Drug Discovery | Screen for aniline (B41778) and benzoic acid fragments that bind to the target. | Identification of initial, low-affinity hits that can be grown into more potent leads. |
| Lead Optimization: SAR by Catalog | Synthesize and test a library of analogs with commercially available substituted anilines and benzoic acids. | Rapid exploration of the SAR around the core scaffold. |
| Lead Optimization: Structure-Based Design | Use the crystal structure of a target-ligand complex to guide the design of new analogs with improved interactions. | More potent and selective compounds with a clear rationale for their design. |
| Lead Optimization: Physicochemical Property Modulation | Introduce polar groups or reduce lipophilicity to improve solubility and other ADMET properties. | Analogs with a more favorable drug-like profile. |
Bioisosteric Replacements in the this compound Structure
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This involves substituting a functional group with another group that has similar physical or chemical properties. In the context of this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement to potentially improve pharmacokinetic properties, such as membrane permeability and metabolic stability, or to modulate target binding.
The carboxylic acid moiety is often associated with poor oral bioavailability and can be a site for metabolic conjugation, such as the formation of acyl glucuronides, which can sometimes lead to toxicity. Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues.
One of the most common and successful bioisosteres for a carboxylic acid is the 1H-tetrazole ring. cambridgemedchemconsulting.comrug.nl The tetrazole group has a similar pKa to a carboxylic acid, meaning it is also ionized at physiological pH, allowing it to mimic the electrostatic interactions of the carboxylate group. rug.nl Tetrazoles are generally more metabolically stable than carboxylic acids and can offer improved lipophilicity, which may enhance cell permeability. rug.nl The successful use of a tetrazole as a carboxylic acid isostere is exemplified in several marketed drugs, such as the angiotensin II receptor blocker losartan. nih.gov
Other potential bioisosteres for the carboxylic acid group in this compound include:
Hydroxamic acids: These can also chelate metal ions and form key hydrogen bonds, but they may have their own metabolic liabilities.
Acylsulfonamides: The acidity of the N-H proton can be tuned by the substituents on the sulfonyl group to mimic the pKa of a carboxylic acid.
Hydroxyisoxazoles: These heterocycles can also act as acidic mimics.
Trifluoromethyl ketones (hydrated): Under physiological conditions, these can exist in a hydrated form that is bioisosteric with a carboxylic acid. nih.gov
The choice of a particular bioisostere will depend on the specific biological target and the desired property improvements. The following table summarizes some common bioisosteric replacements for the carboxylic acid group and their potential impact on the properties of this compound analogs.
| Carboxylic Acid Bioisostere | Key Properties and Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| 1H-Tetrazole | Similar pKa and ability to form analogous interactions as a carboxylate. rug.nl | Improved metabolic stability, increased lipophilicity, and potentially enhanced cell permeability. rug.nlhyphadiscovery.com | May require specific synthetic methods for incorporation. |
| Acylsulfonamide | Acidity can be modulated by the R-group on the sulfonamide. | Can mimic the charge and hydrogen bonding pattern of a carboxylate. | May have different solubility and protein binding characteristics. |
| Hydroxamic Acid | Can act as a chelating group and form hydrogen bonds. | May offer a different interaction profile with the target. | Prone to hydrolysis and other metabolic transformations. nih.gov |
| Hydroxyisoxazole | Acidic heterocycle that can mimic a carboxylate. | Can introduce novel structural features and interactions. | Synthetic accessibility may be a consideration. |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 2 4 Ethylphenyl Carbamoyl Benzoic Acid Non Human Focus
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of 2-((4-Ethylphenyl)carbamoyl)benzoic acid
In vitro Permeability and Absorption Assays (e.g., Caco-2, PAMPA)
To assess the potential for oral absorption, in vitro permeability assays are indispensable tools. These assays predict the extent to which a compound can traverse the intestinal epithelium.
The Caco-2 cell permeability assay is a widely used model that employs a human colon adenocarcinoma cell line. nih.gov These cells, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that exhibit many of the characteristics of the human small intestine, including the formation of tight junctions and the expression of various transport proteins. nih.goveurekaselect.com The permeability of a test compound is determined by adding it to either the apical (representing the gut lumen) or basolateral (representing the blood) side of the monolayer and measuring its appearance on the opposite side over time. This allows for the calculation of an apparent permeability coefficient (Papp), which is a quantitative measure of the rate of transport. nih.gov A bidirectional assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A), can also identify if the compound is a substrate for efflux transporters. evotec.com For benzoic acid, it has been shown that its transport across Caco-2 cells is pH-dependent and involves a carrier-mediated system. nih.gov
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that provides a high-throughput method for assessing passive diffusion. creative-bioarray.comevotec.comwikipedia.org In this assay, a synthetic membrane impregnated with lipids is used to separate a donor and an acceptor compartment. wikipedia.org The test compound is added to the donor well, and its appearance in the acceptor well is measured after a set incubation period. evotec.com PAMPA is a valuable tool for predicting passive, transcellular permeability and is often used in early drug discovery to rank compounds. creative-bioarray.comevotec.com The lipid composition of the artificial membrane can be varied to mimic different biological barriers. nih.gov
Table 1: Illustrative In Vitro Permeability Data for Structurally Related Compounds This table presents hypothetical data for this compound based on findings for similar compounds to illustrate typical results from these assays.
| Compound | Assay | Condition | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
|---|---|---|---|---|---|---|
| Compound X (Benzoic Acid Derivative) | Caco-2 | pH 6.5/7.4 | 5.2 | 4.8 | 0.92 | Moderate |
| Compound Y (N-Phenylbenzamide) | Caco-2 | pH 7.4 | 1.5 | 4.5 | 3.0 | Low (potential efflux) |
| Compound Z (Anilide Derivative) | PAMPA | pH 7.4 | 8.9 | N/A | N/A | High |
Plasma Protein Binding and Distribution in Biological Matrices
Once a compound is absorbed into the systemic circulation, its distribution is significantly influenced by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. chromsoc.jp Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. chromsoc.jp Therefore, determining the extent of plasma protein binding is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov
The most common in vitro method to assess plasma protein binding is equilibrium dialysis . In this technique, a semi-permeable membrane separates a compartment containing plasma and the test compound from a compartment containing a buffer. The compound is allowed to equilibrate across the membrane, and the concentrations in both compartments are then measured to determine the bound and unbound fractions. For acidic compounds like N-acylanthranilic acid derivatives, a correlation between the acidity (pKa) and the extent of protein binding has been observed. nih.gov
Table 2: Illustrative Plasma Protein Binding Data for Structurally Related Compounds This table presents hypothetical data for this compound based on findings for similar compounds to illustrate typical results from these assays.
| Compound | Species | Plasma Concentration (µM) | % Bound | Unbound Fraction (fu) |
|---|---|---|---|---|
| Compound A (Anthranilic Acid Derivative) | Rat | 10 | 98.5 | 0.015 |
| Compound B (N-Phenylbenzamide) | Mouse | 10 | 95.2 | 0.048 |
| Compound C (Benzoic Acid Derivative) | Dog | 10 | 99.1 | 0.009 |
Metabolic Stability and Metabolite Identification in Liver Microsomes and Hepatocytes (Non-human)
The metabolic stability of a compound provides an indication of its susceptibility to biotransformation, primarily by enzymes in the liver. srce.hr This is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods for assessing metabolic stability. creative-bioarray.com
Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. creative-bioarray.com Incubating the test compound with liver microsomes from different preclinical species (e.g., rat, mouse, dog) in the presence of necessary cofactors like NADPH allows for the determination of the rate of metabolism. srce.hrcreative-bioarray.com The disappearance of the parent compound over time is measured to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr Studies on N,N-dialkylbenzamides have shown that the rate of microsomal oxidation can be influenced by the lipophilicity of the compound. nih.gov
Hepatocytes , or intact liver cells, contain both phase I and phase II metabolic enzymes and can provide a more comprehensive picture of a compound's metabolism. These assays are also used to identify the major metabolites formed. For instance, in vitro metabolism studies of indazole carboxamide synthetic cannabinoids in human liver microsomes identified hydroxylation and ester hydrolysis as the major biotransformations. nih.gov
Table 3: Illustrative Metabolic Stability Data for Structurally Related Compounds in Rat Liver Microsomes This table presents hypothetical data for this compound based on findings for similar compounds to illustrate typical results from these assays.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
|---|---|---|---|
| Compound X (N-Phenylbenzamide) | 45 | 15.4 | Moderate |
| Compound Y (Carboxamide Derivative) | > 120 | < 5.8 | High |
| Compound Z (Anilide Derivative) | 15 | 46.2 | Low |
Excretion Pathways in Preclinical Models
Understanding the routes by which a compound and its metabolites are eliminated from the body is crucial for a complete pharmacokinetic profile. Preclinical studies in animal models, typically rats, are conducted to identify the major excretion pathways, which can be renal (urine) or biliary (feces).
Following administration of a radiolabeled version of the test compound, urine and feces are collected over a period of time, and the amount of radioactivity in each is quantified. This allows for the determination of the percentage of the dose excreted by each route. For benzoic acid and its derivatives, urinary excretion is a significant pathway. nih.gov In rats, benzoic acid is primarily metabolized to hippuric acid via glycine conjugation before being excreted in the urine. nih.gov Studies have shown that in many species, benzoic acid is almost entirely excreted as hippuric acid. nih.gov However, at higher doses or in certain species, benzoyl glucuronide can also be a significant metabolite found in the urine. nih.gov It has been observed that only a small percentage of an administered dose of some benzoic acid derivatives is excreted unchanged in the urine, indicating extensive metabolism. nih.gov
Pharmacokinetic Profiling of this compound in Animal Models
In vivo pharmacokinetic studies in animal models are essential to understand the systemic exposure of a compound after administration. These studies provide key parameters that are used to predict the pharmacokinetic profile in humans.
Oral Bioavailability and Systemic Exposure in Animal Models
Oral bioavailability (F) is a measure of the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. It is a critical parameter for orally delivered drugs and is influenced by both absorption and first-pass metabolism.
To determine oral bioavailability, the compound is administered both intravenously (IV) and orally (PO) to animal models such as rats or mice. Plasma samples are collected at various time points after dosing, and the concentration of the compound is measured. The area under the plasma concentration-time curve (AUC) is then calculated for both routes of administration. The absolute oral bioavailability is determined by comparing the dose-normalized AUC from oral administration to that from intravenous administration. For example, preclinical studies of a novel 5-aminosalicylic acid derivative in rats showed an oral bioavailability of about 77%. mdpi.com Similarly, pharmacokinetic studies of N-substituted phenylbenzamide derivatives in rats have demonstrated the potential for significant improvements in oral bioavailability compared to parent compounds through chemical modification. nih.gov
Table 4: Illustrative Pharmacokinetic Parameters for a Structurally Related Compound (N-Phenylbenzamide Derivative) in Rats Following Oral and Intravenous Administration This table presents hypothetical data for this compound based on findings for similar compounds to illustrate typical results from these assays.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 912 | N/A |
| Tmax (h) | 1.5 | N/A |
| AUC0-t (ng·h/mL) | 3450 | 2480 |
| t½ (h) | 3.3 | 2.9 |
| Oral Bioavailability (F%) | 27.8 |
Tissue Distribution and Organ Accumulation in Animal Models
No studies detailing the distribution of this compound in various tissues and organs of animal models have been published. Information regarding its potential to accumulate in specific sites such as the liver, kidneys, brain, or other tissues is therefore unknown.
Elimination Half-Life and Clearance in Preclinical Studies
Data on the elimination half-life and clearance rates of this compound in any preclinical model are not available in the public scientific literature. These pharmacokinetic parameters are essential for understanding how long the compound remains in the body and how efficiently it is removed.
Pharmacodynamic Biomarkers and in vivo Efficacy Studies in Animal Models (Non-human, Non-clinical)
There is no published research available on the pharmacodynamic properties of this compound.
Target Engagement Studies in Animal Tissues
No information is available regarding the specific biological targets of this compound or any studies confirming its engagement with such targets in animal tissues.
Dose-Response Relationships and Efficacy in Mechanistic Disease Models
Without identified biological targets or pharmacodynamic effects, there are no published studies establishing dose-response relationships or evaluating the efficacy of this compound in any animal models of disease.
Future Directions and Unexplored Research Avenues for 2 4 Ethylphenyl Carbamoyl Benzoic Acid
Advanced Methodologies for Synthesis and Derivatization of 2-((4-Ethylphenyl)carbamoyl)benzoic acid
The conventional synthesis of this compound typically involves the reaction of phthalic anhydride (B1165640) with 4-ethylaniline (B1216643). researchgate.net While effective, this method presents opportunities for improvement in terms of efficiency, yield, and environmental impact. Future research could focus on adopting more advanced synthetic methodologies. Techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry offer potential for rapid reaction optimization, reduced reaction times, and improved scalability.
Furthermore, the derivatization of the core structure is a critical avenue for future exploration. The creation of a chemical library of analogs is essential for structure-activity relationship (SAR) studies. Advanced derivatization strategies could move beyond simple substitutions on the phenyl rings. For instance, methods for gas chromatography analysis often involve derivatization of carboxylic acids into esters or silyl (B83357) derivatives to increase volatility and thermal stability. colostate.edu These same principles can be applied preparatively to create novel analogs. Future efforts could explore:
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, to introduce diverse functionalities. nih.gov
Bio-catalysis , using enzymes to achieve specific modifications under mild conditions, offering high chemo- and regioselectivity.
Multi-component reactions (MCRs) to construct complex derivatives in a single step, improving atom economy and synthetic efficiency.
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Traditional Approach (Batch) | Advanced Future Approaches | Potential Advantages of Advanced Methods |
|---|---|---|---|
| Energy Input | Conventional heating (oil bath, heating mantle) | Microwave Irradiation, Sonication | Rapid heating, reduced reaction times, improved energy efficiency. |
| Reaction Setup | Round-bottom flasks | Continuous flow reactors | Enhanced safety, precise control over parameters, easier scalability. |
| Catalysis | Often acid or base-catalyzed | Organocatalysis, Nanocatalysis, Biocatalysis | Higher selectivity, milder reaction conditions, catalyst recyclability. |
| Derivatization | Stepwise functional group modification | Multi-component reactions, Late-stage functionalization | Increased efficiency, rapid library generation, novel molecular scaffolds. |
Novel Biological Targets and Pathways for this compound and its Analogs
While the biological activities of many N-arylphthalamic acids have been investigated, the specific targets for this compound remain largely uncharted territory. A significant future direction is the comprehensive screening of this compound and its rationally designed analogs against a wide array of biological targets.
Recent research on structurally related 2,5-substituted benzoic acid scaffolds has shown potent dual inhibitory activity against the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are members of the Bcl-2 family and are crucial for cancer cell survival, making them highly validated therapeutic targets. nih.gov Given the structural similarities, a primary avenue of future research should be to investigate whether this compound or its derivatives can also modulate these protein-protein interactions.
Beyond the Bcl-2 family, other potential targets could include:
Enzymes: Screening against panels of kinases, proteases, or metabolic enzymes could reveal unexpected inhibitory activities.
Nuclear Receptors: Many small molecules can modulate the activity of nuclear receptors, which regulate gene expression involved in metabolism and inflammation.
Ion Channels: The compound's structure could potentially interact with various ion channels, suggesting applications in neurological or cardiovascular conditions.
A systematic approach using high-throughput screening (HTS) followed by detailed mechanistic studies will be crucial to identify and validate novel biological pathways.
Table 2: Potential Unexplored Biological Targets
| Target Class | Specific Example(s) | Rationale for Investigation |
|---|---|---|
| Anti-Apoptotic Proteins | Mcl-1, Bfl-1 | Structural similarity to known 2,5-substituted benzoic acid inhibitors of these targets. nih.gov |
| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Common targets in oncology; the compound's scaffold could fit into ATP-binding pockets. |
| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Carboxylic acid moiety is a known pharmacophore for some HDAC inhibitors. |
| Protein-Protein Interactions | p53-MDM2 | A key interaction in cancer; the scaffold could be adapted to disrupt this complex. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.govajrconline.org Applying these computational tools to this compound could dramatically accelerate research and development.
Key applications include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms like random forests or support vector machines. nih.gov These models, trained on an initial set of synthesized analogs and their biological activities, can predict the potency of virtual compounds, guiding the synthesis of only the most promising candidates.
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable physicochemical characteristics. nih.gov This could lead to the discovery of derivatives of this compound with significantly improved performance.
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target derivative and propose the most efficient and cost-effective synthetic routes, drawing from vast reaction databases. nih.govdigitellinc.com This can save considerable time and resources in the lab.
Target Identification and Validation: AI can analyze large biological datasets (genomics, proteomics, transcriptomics) to identify and prioritize potential new biological targets for the compound, moving beyond the traditional hypothesis-driven approach.
Table 3: AI and ML Applications in Future Research
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR Modeling | Build predictive models linking chemical structure to biological activity. nih.gov | Prioritize synthesis of high-potential analogs, reducing wasted effort. |
| Generative Models | Design novel molecular structures with desired properties in silico. | Discover innovative and highly active compounds beyond human intuition. |
| Synthesis Planning | Predict optimal reaction pathways for target molecules. nih.govdigitellinc.com | Accelerate the synthesis of new derivatives and reduce development costs. |
| Target Deconvolution | Analyze biological data to predict the most likely protein targets. | Rapidly generate hypotheses for the compound's mechanism of action. |
Development of Prodrug Strategies for this compound
The physicochemical properties of a drug candidate, such as solubility and permeability, are critical for its ultimate success. The carboxylic acid moiety of this compound, while potentially crucial for biological activity, can lead to poor oral absorption due to its ionization at physiological pH. A promising future direction is the design of prodrugs to overcome these limitations. nih.gov
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug. baranlab.org For carboxylic acids, the most common prodrug strategy is the formation of esters. These esters mask the polar carboxyl group, increasing lipophilicity and enhancing absorption across cell membranes. Once absorbed, they are rapidly cleaved by ubiquitous esterase enzymes in the blood and tissues to regenerate the active parent acid.
Future research could focus on creating a series of ester prodrugs of this compound, such as:
Simple alkyl esters (e.g., methyl, ethyl).
Acyloxyalkyl esters.
Carbonate esters. baranlab.org
These prodrugs could be evaluated for their chemical stability, enzymatic cleavage rates in plasma, and ultimately, for their ability to improve the pharmacokinetic profile of the parent compound. nih.gov For example, the prodrug 4-[N, N-bis (2-chloroethyl) amino] benzoyl-L-glutamic acid is designed to be cleaved by a specific enzyme at a target site, releasing the active benzoic acid mustard drug. creative-biolabs.com
Exploration of this compound in Material Science or other Non-Biological Applications
The utility of this compound is not necessarily confined to biology and medicine. Its chemical structure possesses features that could be exploited in the field of material science. The presence of two aromatic rings, a carboxylic acid group, and an amide linker makes it a versatile building block, or "ligand," for creating larger, functional materials.
Unexplored research avenues include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form highly porous, crystalline structures known as MOFs. These materials have potential applications in gas storage, separation, and catalysis. The specific size and electronics of the ethylphenyl group could influence the resulting pore size and properties of the MOF.
Functional Polymers: The compound could be incorporated as a monomer into polymers like polyamides or polyesters. The rigid aromatic units and the potential for hydrogen bonding via the amide group could impart desirable thermal stability and mechanical properties to the resulting polymers.
Supramolecular Chemistry: The amide and carboxylic acid groups are excellent hydrogen bond donors and acceptors, respectively. This suggests the molecule could be used to build complex, self-assembled supramolecular structures like gels, liquid crystals, or molecular capsules.
Investigating the coordination chemistry, polymerization behavior, and self-assembly properties of this compound could open up a completely new chapter of non-biological applications for this versatile molecule.
Q & A
Basic: What are the recommended synthetic routes and purification methods for 2-((4-Ethylphenyl)carbamoyl)benzoic acid?
Methodological Answer:
The synthesis typically involves coupling 4-ethylphenylamine with a benzoic acid derivative bearing a reactive carbonyl group. A common approach is reacting 2-carboxybenzoyl chloride with 4-ethylaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction temperature (0–5°C to minimize side reactions) .
Basic: How is this compound characterized structurally and quantitatively?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the presence of the ethylphenyl group (δ ~1.2 ppm for CH, 2.6 ppm for CH) and the carbamoyl linkage (amide proton ~10 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS validates purity (>95%) and molecular weight (226.27 g/mol) .
- FT-IR : Peaks at ~1680 cm (C=O stretch of carboxylic acid) and ~1640 cm (amide C=O) confirm functional groups .
Basic: What is its role as an intermediate in organic synthesis?
Methodological Answer:
The compound serves as a precursor for:
- Pharmaceutical intermediates : The carbamoyl group can undergo hydrolysis to generate free amines or react with electrophiles (e.g., alkyl halides) to form urea derivatives .
- Metal-organic frameworks (MOFs) : The carboxylic acid moiety coordinates with metal ions (e.g., Zn, Cu) to construct porous materials for catalysis .
Advanced: How can computational modeling predict its reactivity or interaction with biological targets?
Methodological Answer:
- DFT calculations : Geometry optimization at the B3LYP/6-31G* level predicts bond angles, charge distribution, and HOMO/LUMO energies, aiding in understanding electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Parameters include a grid box centered on the active site and Lamarckian genetic algorithm for conformational sampling .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in antimicrobial or anti-inflammatory studies may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .
- Solubility effects : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .
- Metabolic stability : Assess half-life in liver microsomes (e.g., human S9 fraction) to differentiate intrinsic activity from pharmacokinetic artifacts .
Advanced: What strategies optimize reaction conditions for derivatives with improved bioactivity?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., DMAP for acylations) to maximize yield of halogenated derivatives (e.g., 4-chloro analogs) .
- High-throughput screening : Use parallel synthesis (96-well plates) to rapidly test substituent effects on IC values against target enzymes .
Advanced: How to analyze its potential as a photosensitive protecting group in peptide synthesis?
Methodological Answer:
- UV-Vis spectroscopy : Monitor photolytic cleavage (λ ~300 nm) in buffer solutions (pH 7.4) .
- HPLC-MS kinetics : Quantify release of protected amino acids (e.g., glycine) under controlled UV irradiation (e.g., 365 nm LED) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
